Scientific Field: Medical Science, specifically Neurology and Pharmacology.
Methods of Application or Experimental Procedures: In the study, the protective effects of W1302 were investigated in VaD rats induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO).
Results or Outcomes: The results showed that W1302 treatment exhibited stronger improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used drug for this condition. W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain.
2-(4-Methylthiazol-5-yl)ethyl acetate is an organic compound with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. It is identified by the CAS number 656-53-1 and is known for its distinctive thiazole ring structure, which contributes to its unique chemical properties. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 116°C to 118°C at reduced pressure (6 mmHg) and a density of about 1.147 g/cm³ .
The compound is characterized by its functional groups, including an acetate ester and a thiazole moiety, making it relevant in various chemical and biological contexts. Its structure can be represented as follows:
textO ||C-C-C1=C(C)N=CS1
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial and antifungal properties. The specific biological activity of 2-(4-Methylthiazol-5-yl)ethyl acetate has not been extensively documented, but similar thiazole derivatives have shown potential in:
Several methods can be employed to synthesize 2-(4-Methylthiazol-5-yl)ethyl acetate, including:
2-(4-Methylthiazol-5-yl)ethyl acetate finds applications in various fields:
Several compounds share structural similarities with 2-(4-Methylthiazol-5-yl)ethyl acetate, each exhibiting unique properties:
Compound Name | Molecular Formula | Notable Properties |
---|---|---|
4-Methylthiazole | C₅H₄N₂S | Exhibits antifungal activity |
Ethyl Acetate | C₄H₈O₂ | Widely used as a solvent |
Thiazole | C₄H₃NS | Known for diverse biological activities |
2-Acetylthiazole | C₅H₅N₃S | Potential anticancer properties |
The uniqueness of 2-(4-Methylthiazol-5-yl)ethyl acetate lies in its combination of the thiazole ring and the ethyl acetate moiety, which may confer specific biological activities not present in other similar compounds.
Irritant